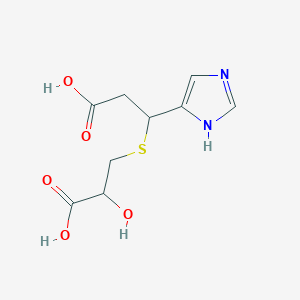
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid, also known as 'HTP', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of L-cysteine and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of HTP is not fully understood, but it is believed to involve the activation of the Nrf2-ARE pathway, which is responsible for regulating cellular defense mechanisms against oxidative stress. HTP has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and neuroprotection.
Biochemische Und Physiologische Effekte
HTP has been shown to exhibit various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and neuronal damage. HTP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HTP in lab experiments is its stability and solubility in water, which makes it easy to administer to animals or cells. However, one limitation is that the exact dosage and administration protocol for HTP have not been fully established, which can make it difficult to compare results across different studies.
Zukünftige Richtungen
There are several future directions for further research on HTP. One area of interest is the potential use of HTP as a therapeutic agent for various neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration protocol for HTP and to investigate its long-term safety and efficacy. Additionally, the development of HTP analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds with therapeutic potential.
In conclusion, HTP is a chemical compound with potential therapeutic applications for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of HTP and to develop more effective treatments for neurodegenerative diseases.
Synthesemethoden
The synthesis of HTP involves the reaction of L-cysteine with imidazole-4-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of HTP, which can be isolated and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
HTP has been extensively researched for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. HTP has also been studied for its potential to treat various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
CAS-Nummer |
153471-98-8 |
|---|---|
Produktname |
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid |
Molekularformel |
C9H12N2O5S |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
3-(2-carboxy-2-hydroxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O5S/c12-6(9(15)16)3-17-7(1-8(13)14)5-2-10-4-11-5/h2,4,6-7,12H,1,3H2,(H,10,11)(H,13,14)(H,15,16) |
InChI-Schlüssel |
SRMWPLGMMNSTOE-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
Kanonische SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
Synonyme |
3-((2-hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid CIE-TL S-(2-carboxy-1-(1H-imidazol-4-yl)-ethyl)-3-thiolactic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



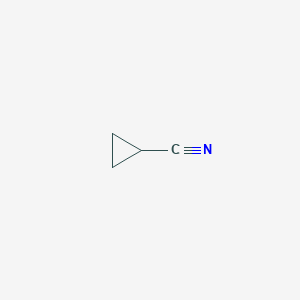
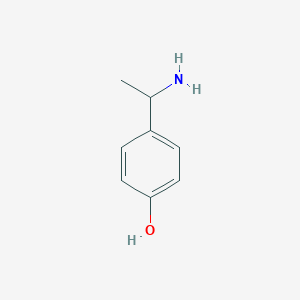
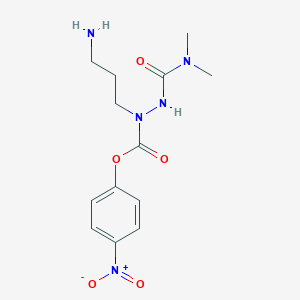
![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
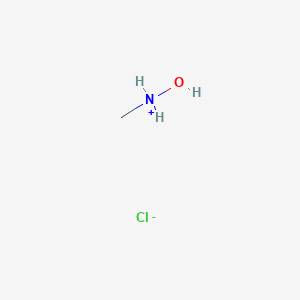

![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
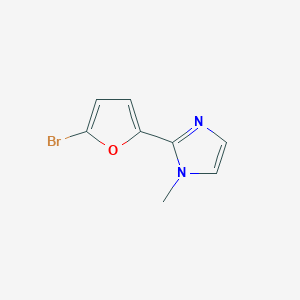

![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)


![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
